molecular formula C9H4Cl3N B106287 4,7,8-Trichloroquinoline CAS No. 17999-80-3

4,7,8-Trichloroquinoline

Cat. No.: B106287
CAS No.: 17999-80-3
M. Wt: 232.5 g/mol
InChI Key: FSCPDTYVUKZTGT-UHFFFAOYSA-N
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Description

4,7,8-Trichloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H4Cl3N and a molecular weight of 232.49 g/mol It is a derivative of quinoline, characterized by the presence of three chlorine atoms at the 4th, 7th, and 8th positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4,7-dichloroquinoline with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at elevated temperatures (80-120°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4,7,8-Trichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions include substituted quinolines, quinoline oxides, and reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 4,7,8-Trichloroquinoline involves its interaction with specific molecular targets and pathways. For instance, similar compounds like chloroquine inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Uniqueness: 4,7,8-Trichloroquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. Its distinct structure allows for selective reactions and the formation of unique derivatives not easily accessible with other similar compounds.

Properties

IUPAC Name

4,7,8-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCPDTYVUKZTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589021
Record name 4,7,8-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17999-80-3
Record name 4,7,8-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17999-80-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the rationale behind synthesizing 4,7,8-trichloroquinoline in the context of antimalarial drug discovery?

A1: Previous research indicated that 7-substituted-4-aminoquinoline derivatives exhibited promising antimalarial activity, sometimes surpassing that of quinacrine []. The researchers aimed to investigate the impact of dihalogen substitution in the benzenoid ring on antimalarial activity. Specifically, they wanted to synthesize this compound to evaluate the effect of having chlorine atoms at the 4, 7, and 8 positions of the quinoline structure on its antimalarial properties. This was part of a broader effort to explore structure-activity relationships and potentially identify more potent antimalarial compounds.

Q2: How was the structure of this compound confirmed in the study?

A2: The researchers confirmed the structure of 4,6,7-trichloroquinoline, an isomer of this compound, by oxidizing it with potassium permanganate []. This reaction yielded the known compound 4,6-dichloroanthranilic acid, confirming the positions of the chlorine atoms in the starting trichloroquinoline. Although the abstract doesn't explicitly describe the structure confirmation of this compound, it's plausible that a similar oxidation strategy, leading to a different dichloroanthranilic acid isomer, was employed.

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